molecular formula C6H13N3S2 B12727650 Tetramethyldithiobiuret CAS No. 32486-31-0

Tetramethyldithiobiuret

Cat. No.: B12727650
CAS No.: 32486-31-0
M. Wt: 191.3 g/mol
InChI Key: ITJCQBIWJLTMDX-UHFFFAOYSA-N
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Description

1,1,5,5-Tetramethyldithiobiuret is an organosulfur compound with the molecular formula C6H14N2S2 It is characterized by the presence of two thiocarbonyl groups (C=S) and two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetramethyldithiobiuret can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl isocyanate. The reaction typically proceeds as follows:

  • Reaction of Dimethylamine with Carbon Disulfide

      Reagents: Dimethylamine (CH3)2NH and Carbon disulfide (CS2)

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature of around 0-5°C.

      Product: Dimethylammonium dithiocarbamate (CH3)2NCS2H

  • Addition of Methyl Isocyanate

      Reagents: Dimethylammonium dithiocarbamate and Methyl isocyanate (CH3NCO)

      Conditions: The reaction is conducted at room temperature, and the product is purified through recrystallization.

      Product: 1,1,5,5-Tetramethyldithiobiuret

Industrial Production Methods

Industrial production of 1,1,5,5-Tetramethyldithiobiuret follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetramethyldithiobiuret undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.

    Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under an inert atmosphere at low temperatures.

    Substitution: Alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides (R2S=O) or sulfones (R2S=O2)

    Reduction: Thiols (RSH)

    Substitution: Various alkyl or aryl derivatives of 1,1,5,5-Tetramethyldithiobiuret

Scientific Research Applications

1,1,5,5-Tetramethyldithiobiuret has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and cadmium.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting thiol-containing biomolecules.

    Industry: It is used in the synthesis of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetramethyldithiobiuret involves its interaction with thiol groups in proteins and enzymes. The thiocarbonyl groups in the compound can form covalent bonds with the thiol groups, leading to the inhibition or modification of the enzyme’s activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

1,1,5,5-Tetramethyldithiobiuret can be compared with other dithiobiuret compounds, such as:

The uniqueness of 1,1,5,5-Tetramethyldithiobiuret lies in its specific substitution pattern and the presence of two thiocarbonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

32486-31-0

Molecular Formula

C6H13N3S2

Molecular Weight

191.3 g/mol

IUPAC Name

1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea

InChI

InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10)

InChI Key

ITJCQBIWJLTMDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(C)C(=S)N(C)C

Origin of Product

United States

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